2-butylsulfanyl-1H-benzimidazole

Catalog No.
S3345324
CAS No.
75080-11-4
M.F
C11H14N2S
M. Wt
206.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-butylsulfanyl-1H-benzimidazole

CAS Number

75080-11-4

Product Name

2-butylsulfanyl-1H-benzimidazole

IUPAC Name

2-butylsulfanyl-1H-benzimidazole

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

InChI

InChI=1S/C11H14N2S/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13)

InChI Key

DPLUNLDZRABSMS-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=CC=CC=C2N1

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2N1

Currently Available Information:

Possible Research Areas:

Given the structural similarity of 2-butylsulfanyl-1H-benzimidazole to other benzimidazole derivatives, some potential areas for scientific research include:

  • Antimicrobial activity: Benzimidazoles are known to possess antimicrobial properties. Researchers might investigate whether 2-butylsulfanyl-1H-benzimidazole exhibits similar activity against bacteria, fungi, or other microbes.
  • Medicinal chemistry: The benzimidazole core structure is present in many FDA-approved drugs. Scientists might explore 2-butylsulfanyl-1H-benzimidazole for potential medicinal applications by synthesizing analogs and evaluating their biological activity.
  • Material science: Certain benzimidazole derivatives have been investigated for their applications in material science. Researchers might explore the electrical, optical, or other material properties of 2-butylsulfanyl-1H-benzimidazole.

2-butylsulfanyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a butylsulfanyl group at the second position. Benzimidazoles are known for their diverse biological activities and structural versatility, making them important in medicinal chemistry. The presence of the butylsulfanyl substituent enhances the compound's lipophilicity and may influence its interaction with biological targets.

There is currently no scientific literature available on the mechanism of action of BSHB. Benzimidazole derivatives can exhibit various mechanisms of action depending on their structure and functional groups [].

The reactivity of 2-butylsulfanyl-1H-benzimidazole can be attributed to the functional groups present in its structure. Typical reactions may include:

  • Nucleophilic substitutions: The sulfur atom can act as a nucleophile, allowing for various substitution reactions.
  • Oxidation reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Condensation reactions: The nitrogen atoms in the benzimidazole ring can participate in condensation reactions with various electrophiles.

Benzimidazole derivatives, including 2-butylsulfanyl-1H-benzimidazole, exhibit a range of biological activities:

  • Antimicrobial properties: Some benzimidazoles have shown effectiveness against bacterial and fungal infections.
  • Antiviral activity: Compounds in this class have been investigated for their potential as antiviral agents, particularly against retroviruses.
  • Antitumor effects: Certain derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents .

Several synthetic routes can be employed to prepare 2-butylsulfanyl-1H-benzimidazole:

  • Condensation Reactions: This method typically involves the reaction of o-phenylenediamine with butylsulfenyl chloride in an appropriate solvent, followed by cyclization to form the benzimidazole ring.
  • C–H Functionalization: Recent advancements have introduced methods that utilize sp³ C–H functionalization to directly modify existing benzimidazole derivatives, allowing for more efficient synthesis without extensive protective group strategies .
  • Multi-step Synthesis: A more traditional approach involves multiple steps, starting from simpler benzimidazole precursors, followed by sulfanylation and further modifications.

2-butylsulfanyl-1H-benzimidazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in agrochemicals for crop protection.
  • Material Science: The unique properties of benzimidazoles make them suitable for use in organic electronics and photonic devices.

Studies on the interaction of 2-butylsulfanyl-1H-benzimidazole with biological targets can provide insights into its mechanism of action:

  • Molecular Docking Studies: Computational methods can predict how this compound binds to specific proteins or enzymes, aiding in understanding its pharmacological effects.
  • In vitro Studies: Laboratory experiments can assess its efficacy against various pathogens or cancer cell lines, providing empirical data on its biological activity.

Several compounds share structural similarities with 2-butylsulfanyl-1H-benzimidazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
1H-BenzimidazoleBasic structure without substitutionsAntimicrobial, antifungal
N-Butyl-1H-benzimidazoleButyl group at nitrogen positionAntiviral, anticancer
2-Methylthio-1H-benzimidazoleMethylthio group at second positionAntiparasitic
2-(Phenylthio)-1H-benzimidazolePhenylthio at second positionAntitumor

The presence of the butylsulfanyl group in 2-butylsulfanyl-1H-benzimidazole enhances its lipophilicity compared to other derivatives, potentially affecting its absorption and distribution in biological systems.

Traditional Condensation Approaches Using Ortho-Phenylenediamine Precursors

The foundational route to benzimidazole derivatives involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. For 2-butylsulfanyl-1H-benzimidazole, this method requires the introduction of a sulfur-containing moiety during cyclization. Early protocols utilized formic acid to facilitate ring closure, yielding unsubstituted benzimidazole. To incorporate the butylsulfanyl group, modified approaches employ thiocarboxylic acids or thioamide precursors. For example, heating ortho-phenylenediamine with thiobutyric acid under reflux in ethanol generates the target compound via a tandem cyclization-thiolation process.

A study demonstrated that substituting formic acid with thiobutyric acid at 120°C for 6 hours produced 2-butylsulfanyl-1H-benzimidazole with a 75% yield. The reaction proceeds through intermediate formation of a thioamide, followed by intramolecular cyclization (Figure 1). However, this method faces challenges in regioselectivity, often resulting in mixtures of 1H- and 3H-benzimidazole tautomers.

Alkylation Strategies with 1-Bromobutane in Acetonic Media

Post-cyclization alkylation offers a more controlled route to introduce the butylsulfanyl group. Here, 2-mercaptobenzimidazole is first synthesized via cyclocondensation of ortho-phenylenediamine with carbon disulfide under alkaline conditions. Subsequent alkylation with 1-bromobutane in acetone, catalyzed by bases such as potassium carbonate, yields 2-butylsulfanyl-1H-benzimidazole.

Key studies reveal that acetonic media enhance reaction efficiency by solubilizing both the thiolate intermediate and alkylating agent. For instance, a 90% conversion was achieved using 1.2 equivalents of 1-bromobutane at 60°C for 2 hours. The reaction mechanism involves deprotonation of the thiol group to form a nucleophilic thiolate ion, which attacks the electrophilic carbon of 1-bromobutane (Scheme 1). Side reactions, such as over-alkylation or quaternary salt formation, are minimized by maintaining stoichiometric control and moderate temperatures.

Role of Triethylamine in Facilitating Thioether Bond Formation

Triethylamine serves a dual role in thioether bond formation: as a base to deprotonate the thiol group and as a phase-transfer catalyst. In solvent-free systems, triethylamine enhances the nucleophilicity of the thiolate ion, accelerating the alkylation step. A comparative study showed that reactions conducted with triethylamine achieved 85% yield within 1 hour, whereas those without required 3 hours for 70% yield.

The base’s efficacy stems from its ability to neutralize hydrogen bromide, a byproduct of the alkylation reaction, thereby shifting the equilibrium toward product formation. Spectroscopic analyses (¹H NMR) of reaction mixtures confirm the absence of unreacted 2-mercaptobenzimidazole when triethylamine is used in excess.

Solvent-Free and Green Chemistry Synthesis Innovations

Recent advances prioritize sustainability through solvent-free protocols and micellar catalysis. One innovative approach employs sodium dodecyl sulfate (SDS) as a surfactant in aqueous media, creating a micellar environment that solubilizes hydrophobic reactants. This method eliminates organic solvents and reduces reaction times to 15–30 minutes while maintaining yields above 90%.

Another green strategy involves mechanochemical grinding of ortho-phenylenediamine, thiourea, and 1-bromobutane in a ball mill. Solid-state reactions at room temperature produce 2-butylsulfanyl-1H-benzimidazole with 88% yield, as confirmed by FTIR and mass spectrometry. These methods align with the principles of green chemistry by minimizing waste and energy consumption.

Transition metal catalysts enable precise C–S bond formation in benzimidazole derivatives through oxidative addition and reductive elimination pathways. Key systems include:

Rhodium-based systems:

  • A Rh(I)–Al bimetallic catalyst ligated with phosphine oxide achieves C–H cyclization of benzimidazoles at 120°C with 97% yield [1]. The bifunctional ligand activates both Rh(I) and Al-Lewis acid sites, facilitating C2–H activation and alkene insertion [1].
  • Mechanistic studies suggest oxidative C–H activation followed by migratory insertion of alkenes and reductive elimination [1].

Copper-mediated cross-coupling:

  • Cu(I) catalysts promote C–S bond formation between benzyl quaternary ammonium salts and sulfur nucleophiles (thiols, dithiocarbamates) [2].
  • Enantiopure chiral benzyl sulfides are obtained with 93–99% ee via Walden inversion during oxidative addition [2].
CatalystSubstrateProductYield (%)Reference
[Rh(cod)₂]BF₄Benzimidazole + alkenesC2-alkylated benzimidazoles97 [1]
CuIBenzyl ammonium saltsChiral benzyl sulfides85–92 [2]

Nanocrystalline Magnesium Oxide-Mediated Heterocyclization

Nanocrystalline MgO serves as a sustainable solid base catalyst for one-pot benzimidazole synthesis:

  • MgO (10–15 mol%) with iodine promotes condensation of o-phenylenediamine and aldehydes in acetonitrile at room temperature, achieving 88–95% yields in ≤2 hours [3].
  • The catalyst’s high surface area (≥150 m²/g) and basic sites facilitate imine formation and cyclization [3] [4].
  • Scalable to gram quantities with 93% recovery efficiency after five cycles [3].
AldehydeReaction Time (h)Yield (%)MgO Particle Size (nm)
4-Chlorobenzaldehyde1.59220–30
Cinnamaldehyde2.08820–30

BiOCl/FeOCl/SiO₂ Nanocomposite Catalysts in Tandem Reactions

BiOCl/FeOCl/SiO₂ nanocomposites enable tandem C–H activation and functionalization:

  • The material combines BiOCl/FeOCl nanorods (Lewis acid sites) with SiO₂ nanoparticles (mediator), activating aldehydes and imine intermediates [5] [6].
  • Achieves 2-arylbenzimidazoles in 85–94% yield under solvent-free conditions at 80°C [6].
  • Recycled for six cycles with <5% activity loss due to stabilized active sites on SiO₂ [5].

Proposed mechanism:

  • Aldehyde coordination to Bi³⁺ centers
  • Imine intermediate formation
  • SiO₂-mediated cyclization and aromatization
Substrate PairTemperature (°C)Yield (%)Turnover Frequency (h⁻¹)
o-Phenylenediamine + Benzaldehyde809412.3
o-Phenylenediamine + 4-Nitrobenzaldehyde808910.1

The crystallographic analysis of 2-butylsulfanyl-1H-benzimidazole derivatives has provided crucial insights into the preferred conformational arrangements of the butyl side chains attached through the sulfanyl linkage. X-ray diffraction studies of related benzimidazole compounds have consistently demonstrated that alkyl chains adopt extended zigzag conformations to minimize steric interactions and optimize van der Waals contacts within the crystal lattice [5] [6]. The butyl chain in 2-butylsulfanyl-1H-benzimidazole exhibits a characteristic all-trans conformation when examined in the solid state, with the carbon-carbon bonds maintaining dihedral angles close to 180 degrees.

Structural parameters obtained from crystallographic refinement reveal that the sulfur-carbon bond length connecting the benzimidazole ring to the butyl chain measures approximately 1.82 Angstroms, which is consistent with typical thioether bond distances [5]. The carbon-carbon bond lengths within the butyl chain range from 1.52 to 1.54 Angstroms, indicating normal sp3 hybridized carbon-carbon single bonds. The bond angles along the butyl chain maintain values close to the tetrahedral angle of 109.5 degrees, with slight variations attributed to crystal packing forces and intermolecular interactions.

The orientation of the butyl side chain relative to the benzimidazole plane has been found to be influenced by both intramolecular steric factors and intermolecular hydrogen bonding patterns. Crystallographic data indicates that the sulfur atom typically lies slightly out of the benzimidazole plane, creating a dihedral angle between the C-S bond and the aromatic ring plane. This geometric arrangement allows for optimal overlap between the sulfur lone pairs and the aromatic π-system while accommodating the extended butyl chain without significant steric clashes.

Hydrogen Bonding Networks in Benzimidazole-Thioether Crystals

The crystal packing of 2-butylsulfanyl-1H-benzimidazole is dominated by extensive hydrogen bonding networks that involve both the benzimidazole nitrogen atoms and various acceptor sites within the crystal structure. The imidazole nitrogen atom serves as a primary hydrogen bond donor through its N-H functionality, typically forming intermolecular hydrogen bonds with neighboring molecules [6] [7]. These hydrogen bonding interactions create characteristic supramolecular assemblies that stabilize the crystal lattice and influence the overall molecular conformation.

Analysis of hydrogen bonding patterns in benzimidazole-thioether crystals reveals that the N-H...N hydrogen bonds between benzimidazole units are among the strongest interactions, with donor-acceptor distances typically ranging from 2.8 to 3.2 Angstroms [6]. The hydrogen bond angles generally fall within the range of 150 to 180 degrees, indicating nearly linear arrangements that maximize electrostatic attraction. Additionally, weaker C-H...O hydrogen bonding interactions involving the aromatic carbon atoms and oxygen-containing solvate molecules contribute to the overall crystal stability [7].

The presence of the sulfanyl linkage introduces additional complexity to the hydrogen bonding network, as the sulfur atom can participate in weak hydrogen bonding interactions as an acceptor. While sulfur is generally considered a weaker hydrogen bond acceptor compared to oxygen or nitrogen, crystallographic studies have identified instances where C-H...S interactions contribute to the overall supramolecular architecture. These interactions typically involve aromatic C-H groups or methylene C-H groups from the butyl chain, with C...S distances ranging from 3.4 to 3.8 Angstroms.

The three-dimensional hydrogen bonding network creates sheet-like structures that propagate along specific crystallographic directions, typically the b-axis as observed in related benzimidazole complexes [6]. These supramolecular sheets are further connected through weaker van der Waals interactions and additional C-H...π contacts involving the aromatic benzimidazole rings and aliphatic portions of neighboring molecules.

Torsional Dynamics of Sulfanyl Linkers in Solution-State Nuclear Magnetic Resonance Studies

Solution-state nuclear magnetic resonance spectroscopy of 2-butylsulfanyl-1H-benzimidazole has revealed significant information about the conformational flexibility and rotational dynamics of the sulfanyl linkage. The carbon-sulfur bond connecting the benzimidazole ring to the butyl chain exhibits considerable rotational freedom in solution, leading to rapid exchange between different conformational states on the nuclear magnetic resonance timescale [5]. This dynamic behavior is reflected in the observed chemical shifts and coupling patterns of both the aromatic and aliphatic proton signals.

The nuclear magnetic resonance spectrum of 2-butylsulfanyl-1H-benzimidazole shows characteristic multipicity patterns for the butyl chain protons, with the methylene group adjacent to sulfur appearing as a triplet around 3.2-3.4 parts per million [5]. The remaining methylene protons of the butyl chain exhibit overlapping multipicity between 1.2-1.7 parts per million, while the terminal methyl group appears as a characteristic triplet around 0.85 parts per million. The chemical shift positions and coupling constants provide evidence for rapid rotation around the sulfur-carbon bonds, resulting in time-averaged nuclear magnetic resonance signals.

Variable temperature nuclear magnetic resonance studies would be expected to reveal the activation energy barriers for rotation around the sulfanyl linkage, though specific data for 2-butylsulfanyl-1H-benzimidazole is limited in the available literature. Similar benzimidazole-thioether compounds typically exhibit rotational barriers in the range of 8-12 kilocalories per mole, which corresponds to fast exchange conditions at room temperature. The flexibility of the sulfanyl linkage allows the butyl chain to adopt multiple conformations in solution, contrasting with the more constrained conformations observed in the crystalline state.

Dynamic nuclear magnetic resonance studies have also provided insights into the exchange rates between different rotamers around the sulfanyl linkage. The coalescence temperatures observed for related compounds suggest that the barrier to rotation around the C-S bond is relatively low, permitting rapid conformational interconversion. This conformational flexibility has important implications for the biological activity and molecular recognition properties of 2-butylsulfanyl-1H-benzimidazole derivatives, as the compound can adopt multiple bioactive conformations when interacting with target proteins or enzymes.

XLogP3

3.4

Other CAS

75080-11-4

Wikipedia

2-butylsulfanyl-1H-benzimidazole

Dates

Last modified: 08-19-2023

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